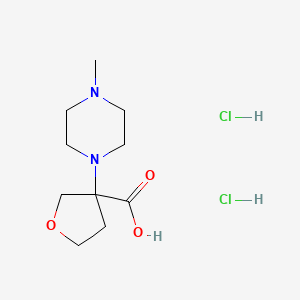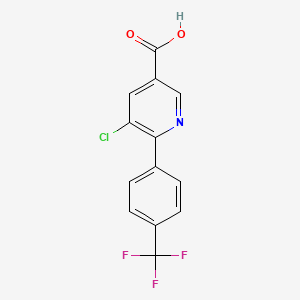
5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid
説明
5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H7ClF3NO2 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a fluorine atom and a pyridine in its structure . The InChI code for this compound is 1S/C7H3ClF3NO2/c8-5-4 (7 (9,10)11)1-3 (2-12-5)6 (13)14/h1-2H, (H,13,14) .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, are used as reactants in various chemical reactions. These include site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .科学的研究の応用
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- The synthesis and applications of TFMP involve various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Organic Synthesis
- Compounds similar to “5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid” are used as reactants in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
- They are also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
-
Fungicide
- Fluazinam, a compound similar to the one you mentioned, is a protective broad-spectrum fungicide . It has a low aqueous solubility and a low volatility . It is used to control various soil-borne fungal pathogens on a range of crops and also has some acaricidal activity . It is used on peanuts, potatoes, grape vines, fruit including citrus and apples, and crucifers .
-
Synthesis of Aryl- and Hetarylfurocoumarins
- Compounds similar to “5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid” are used as reactants in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
- The Suzuki reaction is a type of cross-coupling reaction, used to couple boronic acids with halides . The reaction is typically carried out in the presence of a palladium catalyst .
-
Synthesis of Et Canthinone-3-carboxylates
- These compounds are also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- The Suzuki-Miyaura coupling is a type of cross-coupling reaction, used to couple boronic acids with halides . The reaction is typically carried out in the presence of a palladium catalyst . The Cu-catalyzed amidation reaction is a method for the synthesis of amides from amines and carboxylic acids .
-
Synthesis of Furfural Derivatives
- Compounds similar to the one you mentioned are used in the synthesis of furfural derivatives . Furfural is a versatile platform molecule that can be converted into a wide range of useful chemicals .
- The specific methods of application and experimental procedures would depend on the specific furfural derivative being synthesized. The outcomes would also vary based on these factors .
-
Pharmaceutical Industry
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The specific methods of application and experimental procedures would depend on the specific drug being synthesized. The outcomes would also vary based on these factors .
-
Pain Management
- Some compounds similar to “5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid” are used in the development of drugs for pain management . These drugs work by targeting the calcitonin gene-related peptide (CGRP) receptor, which plays a key role in the transmission of pain signals .
- The specific methods of application and experimental procedures would depend on the specific drug being synthesized. The outcomes would also vary based on these factors .
Safety And Hazards
将来の方向性
Trifluoromethylpyridine derivatives, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, have found wide-ranging potential applications in the agrochemical and pharmaceutical industries . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, is becoming an increasingly important research topic .
特性
IUPAC Name |
5-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-10-5-8(12(19)20)6-18-11(10)7-1-3-9(4-2-7)13(15,16)17/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWOMFULAXCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



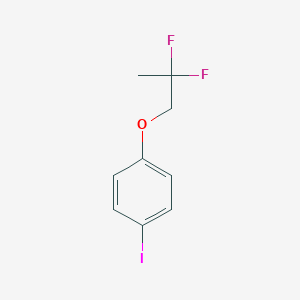
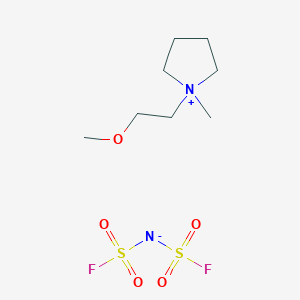
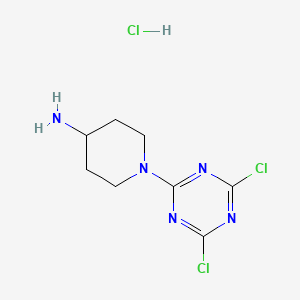
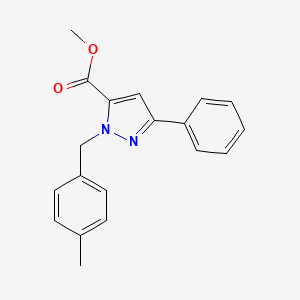
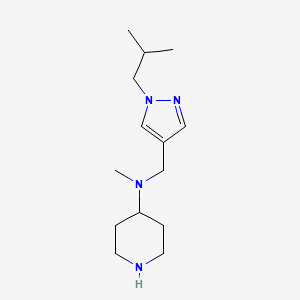
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1436377.png)
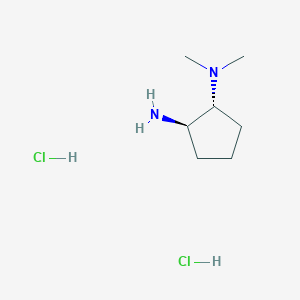
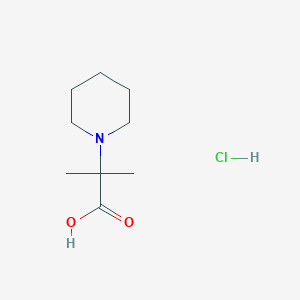
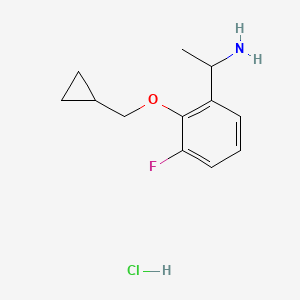
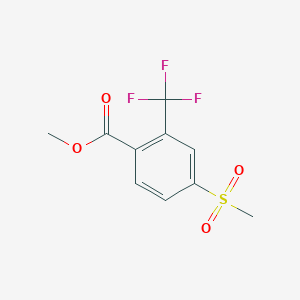
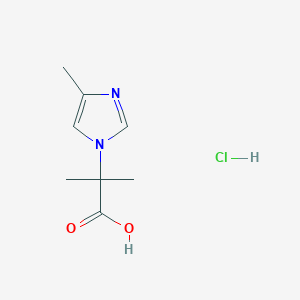
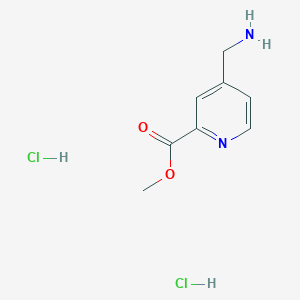
![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)
